what is (S,R,S)-Ahpc-nhco-C-O-C5-N3
what is (S,R,S)-Ahpc-nhco-C-O-C5-N3
An In-depth Technical Guide to (S,R,S)-Ahpc-nhco-C-O-C5-N3: A Core Building Block for Targeted Protein Degradation
Introduction
(S,R,S)-Ahpc-nhco-C-O-C5-N3 is a heterobifunctional chemical entity designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. This molecule is a conjugate of a ligand for an E3 ubiquitin ligase and a chemical linker, poised for conjugation to a ligand targeting a protein of interest.[1] Its structure can be deconstructed into two key functional components:
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The E3 Ligase Ligand ((S,R,S)-AHPC): This portion, also known as VH032-NH2, is a potent ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VBC-CUL2 E3 ubiquitin ligase complex.[2][][4][5][6] The specific (S,R,S) stereochemistry is critical for its binding and recruitment of the VHL protein.[7]
-
The Linker (nhco-C-O-C5-N3): This component is a flexible chain that spatially separates the VHL ligand from its reactive terminus. The linker terminates in an azide (B81097) group (-N3), a functional group widely used in bioorthogonal "click chemistry" reactions.[8][] This allows for the efficient and modular covalent attachment of a target protein ligand that has been functionalized with a corresponding alkyne group.
The primary application of (S,R,S)-Ahpc-nhco-C-O-C5-N3 is in the construction of PROTACs, a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][10][11] For instance, this specific building block can be utilized in the synthesis of degraders for targets such as the SARS-CoV-2 main protease (Mpro).[1]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC technology leverages the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[][11] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein from the cell.[12] The process is catalytic, with a single PROTAC molecule capable of mediating the degradation of multiple target protein molecules.[2][10]
The key steps are as follows:
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Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL), bringing them into close proximity to form a ternary complex.[2][11]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][7]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the POI.[7][11]
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation.[1][7] The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage another target protein, restarting the cycle.[2]
Data Presentation: Efficacy of PROTACs Utilizing AHPC-based VHL Ligands
As (S,R,S)-Ahpc-nhco-C-O-C5-N3 is an intermediate, its efficacy is measured through the activity of the final PROTACs synthesized from it or similar building blocks. The table below summarizes quantitative data for representative PROTACs that employ an (S,R,S)-AHPC-based moiety to recruit the VHL E3 ligase. Key metrics include DC50 (the concentration required to degrade 50% of the target protein) and EC50 (the concentration required for 50% of the maximum antiviral effect).
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line / System | DC50 | EC50 | Reference |
| PROTAC SARS-CoV-2 Mpro degrader-3 | SARS-CoV-2 Mpro | VHL | SARS-CoV-2 infected cells | 27 µM | 0.71 µM | [13] |
| ARV-771 | BET proteins | VHL | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | - | [14] |
| GMB-475 | BCR-ABL1 | VHL | Ba/F3 cells | - | 1.11 µM (IC50) | [5][6] |
| GP262 | PI3K/mTOR | VHL | Tumor Tissues | - | >70% tumor growth inhibition | [15] |
| NR-11c | p38α | VHL | Breast Cancer Cell Lines (MDA-MB-231, T47D) | Nanomolar range | - | [16] |
Experimental Protocols
Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating (S,R,S)-Ahpc-nhco-C-O-C5-N3 to an alkyne-functionalized target protein ligand.[8][][17]
Materials:
-
(S,R,S)-Ahpc-nhco-C-O-C5-N3 (1.0 eq)
-
Alkyne-functionalized target protein ligand (1.1 eq)
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Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
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Sodium ascorbate (B8700270) (0.3 eq)
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Solvent: Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Reactant Preparation: In a round-bottom flask purged with nitrogen, dissolve (S,R,S)-Ahpc-nhco-C-O-C5-N3 (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in the DMF/water solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).[17]
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the addition of the CuSO4·5H2O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.[17]
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, pure PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectroscopy.
Quantifying PROTAC-Induced Protein Degradation using Western Blot
This protocol outlines the steps to treat cells with a synthesized PROTAC and quantify the degradation of the target protein.[12][18][19]
Materials:
-
Human cell line expressing the target protein (e.g., A549, HeLa, 293T)[18]
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture reagents (media, FBS, etc.)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[18]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12][18]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.[12][18]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes to denature the proteins.[12]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Mandatory Visualizations: Workflows and Relationships
Conclusion
(S,R,S)-Ahpc-nhco-C-O-C5-N3 represents a sophisticated chemical tool that is integral to the modern drug discovery paradigm of targeted protein degradation. Its modular design, combining a high-affinity, stereospecific VHL E3 ligase ligand with a versatile click chemistry handle, empowers researchers to rapidly synthesize and evaluate novel PROTAC molecules. By providing a reliable anchor to the ubiquitin-proteasome system, this building block facilitates the development of potent and selective degraders for a wide array of previously "undruggable" protein targets, opening new therapeutic avenues for cancer, viral infections, and other challenging diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. benchchem.com [benchchem.com]
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- 19. academic.oup.com [academic.oup.com]
